2-Bromo-1-isobutoxy-4-vinylbenzene
Description
2-Bromo-1-isobutoxy-4-vinylbenzene is a substituted aromatic compound featuring a bromine atom at the 2-position, an isobutoxy group at the 1-position, and a vinyl group at the 4-position. Its molecular formula is C₁₂H₁₅BrO, with a molar mass of 263.15 g/mol. This compound is of interest in organic synthesis due to its versatile reactivity: the bromine atom enables cross-coupling reactions (e.g., Suzuki or Heck reactions), the vinyl group participates in polymerization or cycloaddition processes, and the bulky isobutoxy group influences steric and electronic properties.
Properties
IUPAC Name |
2-bromo-4-ethenyl-1-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDMKCGECXFKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isobutoxy-4-vinylbenzene typically involves multiple steps, starting from simpler benzene derivativesFor example, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The isobutoxy group can be introduced via an etherification reaction, while the vinyl group can be added through a Heck or Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isobutoxy-4-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The vinyl group can participate in coupling reactions such as Heck or Suzuki coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-Bromo-1-isobutoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-isobutoxy-4-vinylbenzene involves its reactivity with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, while the vinyl group can participate in addition and coupling reactions. The isobutoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between 2-Bromo-1-isobutoxy-4-vinylbenzene and analogous brominated aromatic compounds:
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